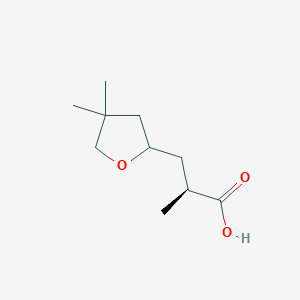
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans (rac-MPOC) is a chiral molecule that has been studied for its potential applications in pharmaceuticals and biochemistry. The molecule is composed of two pyrazole rings and two carboxylate groups and has been found to possess a wide range of properties. This molecule has been the subject of numerous studies, and its potential applications are the focus of
科学的研究の応用
Rac-MPOC has been studied for its potential applications in various fields of science. In pharmaceuticals, the molecule has been studied for its potential to act as a chiral drug molecule. It has also been studied for its potential use as a chiral catalyst in organic synthesis. In biochemistry, the molecule has been studied for its potential to act as a chiral enzyme inhibitor. In addition, rac-MPOC has been studied for its potential to act as a chiral ligand in asymmetric catalysis.
作用機序
Rac-MPOC has been found to act as a chiral ligand in asymmetric catalysis. The molecule has been found to bind to a metal center and act as a chiral selector. The molecule has been found to interact with the metal center through hydrogen bonding and electrostatic interactions. The binding of the molecule to the metal center has been found to induce a chiral environment, which can then be used to selectively catalyze a reaction.
Biochemical and Physiological Effects
Rac-MPOC has been found to possess a variety of biochemical and physiological effects. The molecule has been found to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). The molecule has also been found to possess anti-inflammatory properties, and to possess a weak inhibitory effect on the enzyme 5-alpha reductase. The molecule has also been found to possess antioxidant properties, and to possess a weak inhibitory effect on the enzyme lipoxygenase.
実験室実験の利点と制限
Rac-MPOC has been found to possess a variety of advantages and limitations for laboratory experiments. The molecule has been found to be relatively stable, and to possess a high degree of solubility in a variety of solvents. The molecule has also been found to possess a high degree of selectivity for chiral centers, and to be relatively easy to synthesize. However, the molecule has also been found to possess a relatively low degree of activity, and to be relatively unstable in the presence of light.
将来の方向性
Rac-MPOC has the potential to be used in a variety of applications. In pharmaceuticals, the molecule has the potential to be used as a chiral drug molecule, and as a chiral catalyst in organic synthesis. In biochemistry, the molecule has the potential to be used as a chiral enzyme inhibitor, and as a chiral ligand in asymmetric catalysis. In addition, rac-MPOC has the potential to be used as an antioxidant, and as a potential therapeutic agent for the treatment of a variety of ailments.
合成法
Rac-MPOC is synthesized through a two-step process. The first step involves the formation of a chiral oxazoline intermediate, which is then reacted with a chiral carboxylic acid to form the final product. The synthesis is typically conducted in a solvent such as toluene or THF, and the reaction is typically carried out at room temperature.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans involves the reaction of (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with methyl iodide in the presence of a base to form the methyl ester. The resulting racemic mixture can be separated into its enantiomers using chiral chromatography. The trans isomer can then be obtained by reacting the (2R,3R)-methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate with a trans-selective reducing agent such as lithium aluminum hydride.", "Starting Materials": ["(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid", "Methyl iodide", "Base", "Chiral chromatography", "Lithium aluminum hydride"], "Reaction": ["React (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with methyl iodide in the presence of a base to form the methyl ester", "Separate the resulting racemic mixture into its enantiomers using chiral chromatography", "React the (2R,3R)-methyl 2-(1H-pyrazol-4-yl)oxane-3-carboxylate with lithium aluminum hydride to obtain the trans isomer"] } | |
CAS番号 |
2059909-54-3; 2307732-55-2 |
製品名 |
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans |
分子式 |
C10H14N2O3 |
分子量 |
210.233 |
IUPAC名 |
methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |
InChIキー |
KMBNOENZEHZKKU-BDAKNGLRSA-N |
SMILES |
COC(=O)C1CCCOC1C2=CNN=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)
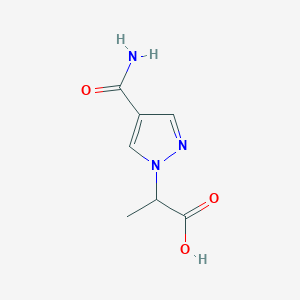
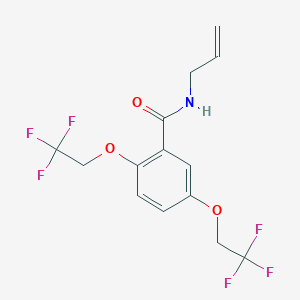
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)
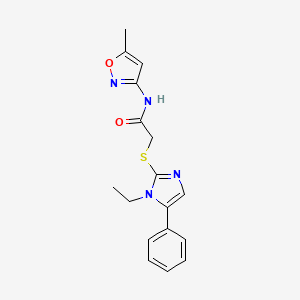
![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
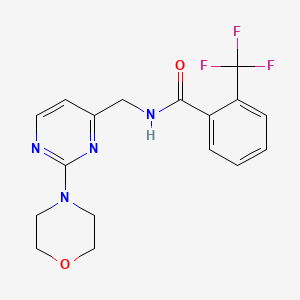


![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)
